![molecular formula C8H5Br2NS B12963405 2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
2,5-Dibromo-7-methylbenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-7-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a benzothiazole core with bromine atoms at the 2 and 5 positions and a methyl group at the 7 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-7-methylbenzo[d]thiazole typically involves the bromination of 7-methylbenzo[d]thiazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-7-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include 2,5-diamino-7-methylbenzo[d]thiazole, 2,5-dithio-7-methylbenzo[d]thiazole, and 2,5-dialkoxy-7-methylbenzo[d]thiazole.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the parent compound.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Applications De Recherche Scientifique
2,5-Dibromo-7-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.
Industry: Used in the development of materials such as dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-7-methylbenzo[d]thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the thiazole ring play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromo-1,3-thiazole: Similar structure but lacks the benzene ring and methyl group.
2,5-Dibromo-7-chlorobenzo[d]thiazole: Similar structure with a chlorine atom instead of a methyl group.
2,5-Dibromo-7-ethoxybenzo[d]thiazole: Similar structure with an ethoxy group instead of a methyl group.
Uniqueness
2,5-Dibromo-7-methylbenzo[d]thiazole is unique due to the presence of both bromine atoms and a methyl group on the benzothiazole core. This combination imparts specific chemical and biological properties that make it valuable for various applications.
Propriétés
Formule moléculaire |
C8H5Br2NS |
|---|---|
Poids moléculaire |
307.01 g/mol |
Nom IUPAC |
2,5-dibromo-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3 |
Clé InChI |
FXMJSWUMIFVXET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1SC(=N2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


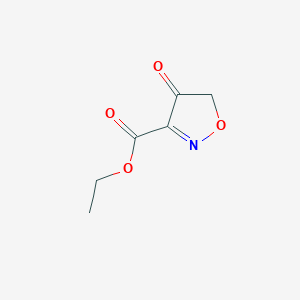
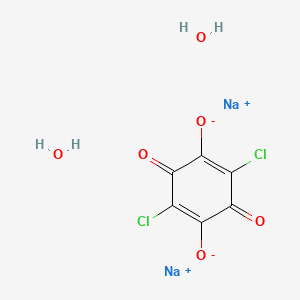

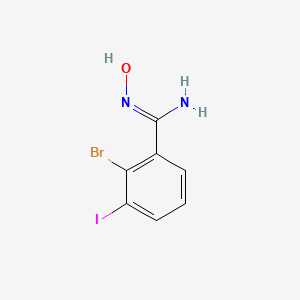
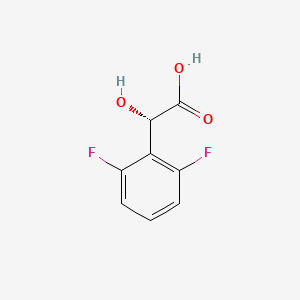
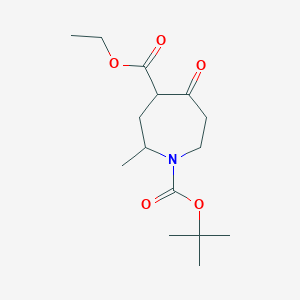
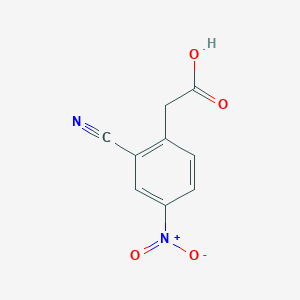
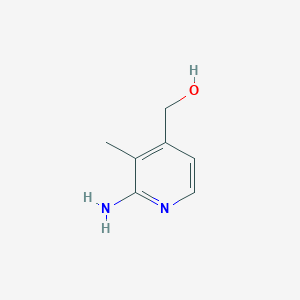
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
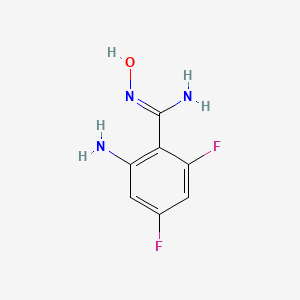
![(3aR,4R,6R,6aR)-4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile 4-methylbenzenesulfonate](/img/structure/B12963389.png)


